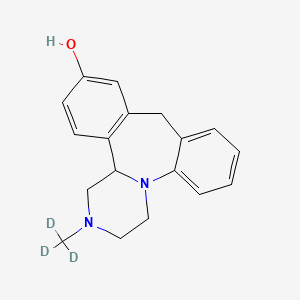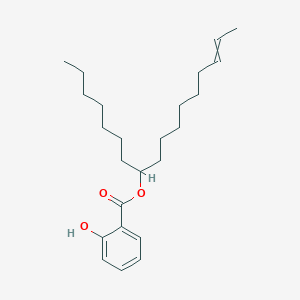![molecular formula C12H15N2O5PS B12431728 {5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MB-07729 is a potent non-competitive inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. It has shown significant potential in the study of diabetes due to its ability to lower blood glucose levels in diabetic rodents and cynomolgus monkeys . The compound has IC50 values of 31 nM, 121 nM, and 189 nM for human, monkey, and rat, respectively .
Vorbereitungsmethoden
The synthesis of MB-07729 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
MB-07729 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
MB-07729 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Helps in understanding the role of FBPase in cellular metabolism.
Medicine: Potential therapeutic agent for diabetes due to its ability to lower blood glucose levels.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
MB-07729 exerts its effects by inhibiting fructose-1,6-bisphosphatase, thereby reducing gluconeogenesis and lowering blood glucose levels. The molecular targets include the active site of the enzyme, where it binds non-competitively, preventing the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate .
Vergleich Mit ähnlichen Verbindungen
MB-07729 is unique due to its high potency and specificity for fructose-1,6-bisphosphatase. Similar compounds include:
MB07803: A prodrug of a second-generation fructose-1,6-bisphosphatase inhibitor.
Stevisalioside A: An orally active antidiabetic agent that inhibits protein tyrosine phosphatase 1B.
Kuwanon G: A dual inhibitor of protein tyrosine phosphatase 1B and α-glucosidase enzymes
These compounds share similar mechanisms of action but differ in their specific targets and potency.
Eigenschaften
Molekularformel |
C12H15N2O5PS |
|---|---|
Molekulargewicht |
330.30 g/mol |
IUPAC-Name |
[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid |
InChI |
InChI=1S/C12H15N2O5PS/c1-12(2,3)10(15)9-8(14-11(13)21-9)6-4-5-7(19-6)20(16,17)18/h4-5H,1-3H3,(H2,13,14)(H2,16,17,18) |
InChI-Schlüssel |
OQFMQCXGUUIUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)





![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)




